

Thermodynamic Properties of Methyl Adipate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **methyl adipate**, a dicarboxylic acid ester with applications as a solvent, plasticizer, and in the synthesis of various organic compounds. For clarity, this document will primarily focus on **dimethyl adipate**, as it is the most common diester of adipic acid and often referred to as **methyl adipate** in technical literature. A distinction will be made where data for **monomethyl adipate** is presented.

Core Thermodynamic Data

The following tables summarize the key thermodynamic and physical properties of **dimethyl adipate** and **monomethyl adipate**, compiled from various scientific databases and publications.

Dimethyl Adipate: Quantitative Data

Property	Value	Conditions	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₄		[1] [2]
Molecular Weight	174.19 g/mol		[1] [2]
Boiling Point	227 - 230 °F (108.3 - 110 °C)	at 14 mmHg	[3] [4]
	215 - 225 °C	at 1013 hPa	[5]
Melting Point	46.4 °F (8 °C)		[4]
	8 - 11 °C		
Density	1.062 - 1.063 g/cm ³	at 20 °C	[5] [6] [7]
Vapor Pressure	0.06 mmHg	at 20 °C	[8]
	0.06 hPa	at 20 °C	
Flash Point	225 °F (107 °C)	Closed Cup	[4] [5] [6]
Enthalpy of Combustion (Liquid)	-4266.0 kJ/mol	at 15 °C	[1]
Refractive Index	1.426 - 1.431	at 20 °C	[4] [7]
Viscosity	2.5 cP	at 25 °C	[6]
Solubility in Water	< 1 g/L		[6]

Monomethyl Adipate: Quantitative Data

Property	Value	Conditions	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₄	[9]	
Molecular Weight	160.17 g/mol	[9]	
Boiling Point	291.61 °C	at 760.00 mm Hg (estimated)	[10]
162 °C	at 10 mmHg	[9][11]	
Melting Point	7 - 9 °C	[9][11]	
Density	1.081 g/mL	at 25 °C	[9][11]
Vapor Pressure	1.48 Pa	at 25 °C	[9][11]
Flash Point	> 230 °F (> 110 °C)	TCC	[9][10][11]
Refractive Index	1.439 - 1.443	at 20 °C	[10]
1.441	at 20 °C	[9][11]	
pKa	4.69 ± 0.10	Predicted	[9][11]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of thermodynamic properties. Below is a synthesized protocol for determining the enthalpy of combustion of **dimethyl adipate** using bomb calorimetry, based on established principles.[12][13][14]

Determination of the Enthalpy of Combustion of Dimethyl Adipate via Bomb Calorimetry

Objective: To experimentally determine the standard enthalpy of combustion (ΔH_c°) of liquid **dimethyl adipate**.

Apparatus:

- Oxygen bomb calorimeter

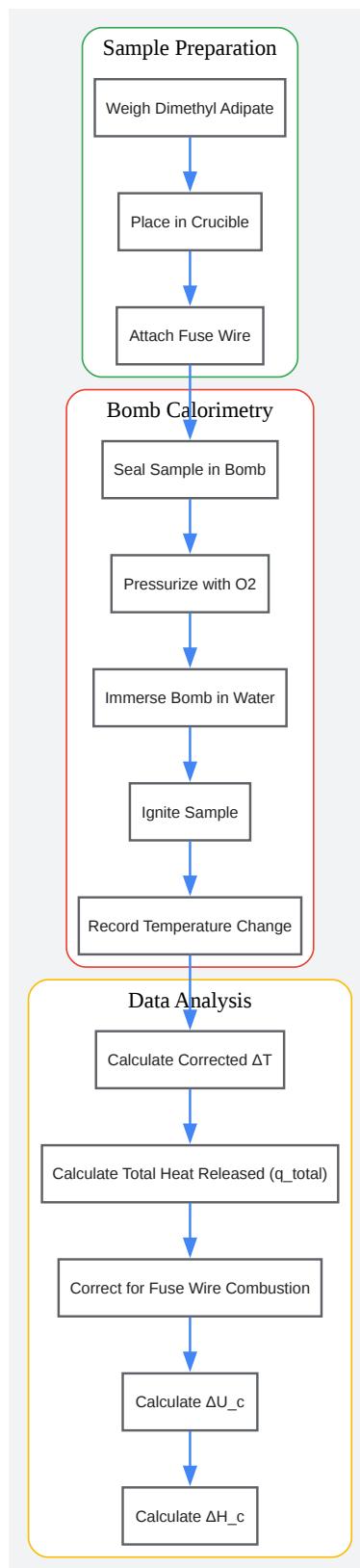
- High-pressure oxygen cylinder with regulator
- Crucible (platinum or stainless steel)
- Fuse wire (e.g., nickel-chromium) of known combustion energy
- Digital thermometer with a precision of at least 0.001 °C
- Analytical balance with a precision of at least 0.0001 g
- Pellet press (for solid samples, not required for liquid **dimethyl adipate**)
- Beaker, 2 L
- Graduated cylinder, 1 L
- Stopwatch

Materials:

- **Dimethyl adipate** ($\geq 99\%$ purity)
- Benzoic acid (certified standard for calibration)
- Distilled water
- Oxygen (high purity)

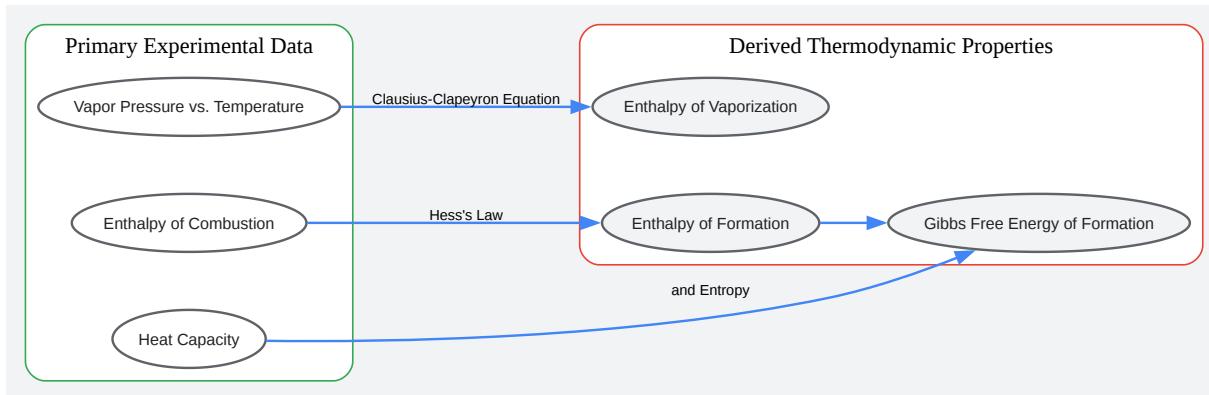
Procedure:

- Calibration of the Calorimeter:
 - Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.
 - Cut a piece of fuse wire (approx. 10 cm) and weigh it.
 - Secure the fuse wire in contact with the benzoic acid pellet.
 - Place the crucible in the bomb.


- Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
- Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
- Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water (e.g., 2000 g).
- Allow the system to reach thermal equilibrium while stirring, and record the initial temperature for several minutes.
- Ignite the sample by passing an electric current through the fuse wire.
- Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and then for a further period to establish the post-combustion cooling curve.
- After the experiment, release the pressure from the bomb and measure the length of the unburnt fuse wire.
- Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid and the measured temperature change, correcting for the heat released by the combustion of the fuse wire.[\[12\]](#)

- Combustion of **Dimethyl Adipate**:
 - Accurately weigh approximately 0.8 g of liquid **dimethyl adipate** into the crucible.
 - Follow the same procedure as for the benzoic acid calibration (steps 1.2 - 1.9).
 - After the experiment, carefully inspect the inside of the bomb for any signs of incomplete combustion (e.g., soot).
- Calculations:
 - Calculate the corrected temperature rise (ΔT) from the temperature-time data.

- Calculate the total heat released (q_{total}) during the combustion of **dimethyl adipate** using the heat capacity of the calorimeter (C_{cal}) and ΔT .
- Correct q_{total} for the heat of combustion of the fuse wire to obtain the heat released by the **dimethyl adipate** sample (q_{sample}).
- Calculate the molar enthalpy of combustion at constant volume (ΔU_c) by dividing q_{sample} by the number of moles of **dimethyl adipate** burned.
- Convert the molar enthalpy of combustion at constant volume (ΔU_c) to the molar enthalpy of combustion at constant pressure (ΔH_c) using the equation: $\Delta H_c = \Delta U_c + \Delta n_{\text{gas}} * RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.[12]


Visualizations

The following diagrams illustrate key experimental workflows and relationships relevant to the thermodynamic properties of **methyl adipate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enthalpy of combustion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Hexanedioic acid, dimethyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]
- 6. chemrj.org [chemrj.org]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]

- 10. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 13. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Thermodynamic Properties of Methyl Adipate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8814857#thermodynamic-properties-of-methyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

